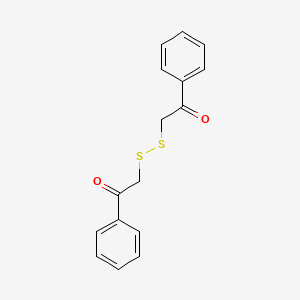

Benzoylmethyl disulfide

Description

Contextual Significance within Organosulfur Chemistry and Disulfide Research

Organosulfur compounds are integral to numerous areas of chemistry and biology, with the disulfide bond (R-S-S-R') being a key functional group. wikipedia.org Disulfide bonds are crucial for the structural integrity and function of many proteins and are involved in various biological processes. wikipedia.orgnih.gov In the realm of synthetic chemistry, the development of methods for forming disulfide bonds, particularly in unsymmetrical disulfides like benzoylmethyl disulfide, is a significant area of study. The synthesis of unsymmetrical disulfides can be challenging due to the potential for the formation of symmetrical disulfide byproducts. organic-chemistry.orgacs.org

The presence of the benzoylmethyl group in this compound introduces specific electronic and steric properties that influence its reactivity and potential applications. Research into compounds like this compound contributes to a deeper understanding of structure-activity relationships within the broader class of unsymmetrical disulfides.

Historical Overview of Research on this compound and Related Structures

Historically, research on disulfides has been extensive, driven by their biological importance and their utility in organic synthesis. The synthesis of symmetrical disulfides is often straightforward, typically involving the oxidation of thiols. acs.org However, the selective synthesis of unsymmetrical disulfides has been a more persistent challenge, prompting the development of various synthetic strategies over the years. organic-chemistry.orgorganic-chemistry.orgrsc.org

Early research often focused on fundamental reactions and characterization. For instance, studies have explored the three-component radical condensations involving benzoylmethyl radicals, alkenes, and diphenyl disulfide, providing insights into the reactivity of related structures. acs.orgacs.org More recent research has focused on developing more efficient and selective methods for the synthesis of unsymmetrical disulfides. These methods often employ specific activating agents or catalysts to control the reaction and maximize the yield of the desired unsymmetrical product. organic-chemistry.orgorganic-chemistry.orgrsc.org The development of such methods is crucial for accessing a wider range of unsymmetrical disulfides for further study and application.

Current Research Frontiers and Unresolved Questions within Disulfide Chemistry

The field of disulfide chemistry continues to evolve, with several active areas of research. A major focus is the development of novel, highly efficient, and environmentally friendly methods for the synthesis of unsymmetrical disulfides. rsc.orgchemistryviews.org This includes the use of new catalysts and reagents that can operate under mild conditions and with high selectivity. organic-chemistry.orgrsc.org

Another significant frontier is the exploration of the biological activities of various disulfide compounds. nih.govnih.govresearchgate.net Researchers are investigating the potential of unsymmetrical disulfides as therapeutic agents, leveraging their ability to interact with biological systems. nih.govnih.gov For example, some unsymmetrical aromatic disulfides have been identified as inhibitors of the SARS-CoV main protease. nih.gov

Furthermore, the role of disulfide bonds in materials science is an expanding area of interest. The dynamic nature of the disulfide bond makes it a useful component in the design of self-healing polymers and other advanced materials. pnas.org

Unresolved questions in the field include the precise mechanisms of action for many biologically active disulfides and the development of synthetic methods that offer complete control over the formation of complex unsymmetrical disulfides with multiple functional groups. The continued investigation of compounds like this compound will contribute to addressing these questions and advancing the broader field of disulfide chemistry.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₂S₂ | nih.gov |

| Molecular Weight | 302.4 g/mol | nih.gov |

| IUPAC Name | 2-(phenacyldisulfanyl)-1-phenylethanone | nih.gov |

| CAS Number | 2461-75-8 | nih.gov |

| Melting Point | 77 °C | chemicalbook.com |

Spectroscopic Data of this compound

| Spectroscopy | Data | Source |

| ¹³C NMR | Spectra available | nih.gov |

| GC-MS | Spectra available | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

2461-75-8 |

|---|---|

Molecular Formula |

C16H14O2S2 |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

2-(phenacyldisulfanyl)-1-phenylethanone |

InChI |

InChI=1S/C16H14O2S2/c17-15(13-7-3-1-4-8-13)11-19-20-12-16(18)14-9-5-2-6-10-14/h1-10H,11-12H2 |

InChI Key |

PTEHRJFFCZRFGS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSSCC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Benzoylmethyl Disulfide and Its Analogs

Direct Synthesis Approaches

Direct methods for disulfide synthesis often involve the coupling of sulfur-containing precursors or the controlled oxidation of thiols. These strategies are valued for their efficiency and the ability to form both symmetrical and unsymmetrical disulfides.

Reductive Coupling Strategies

Reductive coupling provides a powerful means to generate disulfides from more oxidized sulfur-containing starting materials. These methods often employ reducing agents to facilitate the formation of the S-S bond.

A notable strategy for the synthesis of unsymmetrical aryl disulfides is the phosphine-mediated reductive coupling of thiophenols with aryl sulfonyl chlorides. rsc.org This approach is advantageous as it proceeds under catalyst- and base-free conditions, utilizing readily available and inexpensive starting materials. rsc.orgresearchgate.net The reaction, mediated by triphenylphosphine (B44618) (PPh3), demonstrates good functional group tolerance and scalability. rsc.org The proposed mechanism involves a nucleophilic substitution pathway where the phosphine (B1218219) facilitates the deoxygenation of the sulfonyl chloride. researchgate.net This method has been successfully applied to prepare a range of unsymmetrical aromatic disulfides in moderate to excellent isolated yields. rsc.orgresearchgate.net

A related method involves the NIS/PPh3-mediated reductive self-coupling of arylsulfonyl hydrazides to produce symmetric diaryl disulfides. researchgate.net This protocol also boasts broad functional group tolerance and high scalability. researchgate.net

Table 1: Examples of Phosphine-Mediated Reductive Coupling

| Thiophenol/Aryl Sulfonyl Hydrazide | Coupling Partner | Product | Yield (%) | Reference |

| Thiophenol | Aryl Sulfonyl Chloride | Unsymmetrical Diaryl Disulfide | Moderate to Excellent | rsc.org |

| Arylsulfonyl Hydrazide | Self-coupling | Symmetrical Diaryl Disulfide | Moderate to Excellent | researchgate.net |

Samarium diiodide (SmI2) is a potent one-electron transfer reducing agent that has found application in the synthesis of disulfides from organic thiocyanates. tandfonline.comwikipedia.org The reductive dimerization of thiocyanates mediated by SmI2 proceeds via a radical anion intermediate, (RSCN)•−. tandfonline.com This method is particularly useful as it allows for the direct conversion of protected thiols into disulfides under mild and neutral conditions. tandfonline.com

The mechanism is thought to involve the transfer of one electron from SmI2 to the thiocyanate (B1210189), leading to the formation of a radical anion which then cleaves to a thiyl radical (RS•) and a cyanide anion. The coupling of two thiyl radicals subsequently yields the disulfide. tandfonline.com This reaction has also been extended to the reductive cleavage of thiobenzoates, which similarly produces disulfides in good yields. tandfonline.com

It has been observed that metallic samarium, activated by agents like allyl bromide, can also be used for the reduction of alkyl thiocyanates and diaryl disulfides to their corresponding thiolates, which can then be allylated. oup.com

Table 2: Samarium Diiodide Mediated Disulfide Synthesis

| Starting Material | Product | Conditions | Yield | Reference |

| Organic Thiocyanates | Disulfides | SmI2 | Good | tandfonline.com |

| Thiobenzoates | Disulfides | SmI2 | Good | tandfonline.com |

| Alkyl Thiocyanates | Allyl Sulfides | Sm/Allyl bromide/MeOH | Good | oup.com |

| Diaryl Disulfides | Allyl Sulfides | Sm/Allyl bromide/MeOH | Good | oup.com |

Phosphine-Mediated Reductive Coupling of Thiophenols with Aryl Sulfonyl Chlorides

Thiol Oxidation Pathways Leading to Disulfide Formation

The oxidation of thiols is a fundamental and widely employed method for the synthesis of disulfides. sci-hub.se This transformation can be achieved using a variety of oxidizing agents, ranging from mild reagents like air and molecular oxygen to more potent chemical oxidants. sci-hub.semdpi.com The ease of oxidation is influenced by the structure of the thiol, with aryl thiols being more readily oxidized than aliphatic thiols, and primary thiols being more susceptible to oxidation than tertiary ones. mdpi.com

A variety of catalysts, including silica-supported iron, manganese, or cobalt salts, can facilitate the aerobic oxidation of aryl and primary thiols. mdpi.com For the selective formation of unsymmetrical disulfides from two different thiols, reagents such as diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) have proven effective. mdpi.com

A green and inexpensive photochemical approach for the synthesis of both symmetrical and unsymmetrical disulfides has been developed using phenylglyoxylic acid as a photoinitiator under metal-free conditions. rsc.org This method utilizes common household bulbs as the light source and achieves excellent yields. rsc.org

The mechanism of thiol oxidation can proceed through either a one-electron or a two-electron pathway. nih.gov Two-electron oxidation often involves a sulfenic acid (RSOH) or a sulfenyl halide (RSX) intermediate, which then reacts with another thiol molecule to form the disulfide. nih.gov One-electron oxidation generates thiyl radicals (RS•), and the recombination of two such radicals leads to the formation of the disulfide. nih.gov

Radical-Mediated Synthesis Pathways

Radical reactions offer unique avenues for the construction of complex molecules, including disulfides. These pathways often involve the generation of highly reactive radical intermediates that can participate in multicomponent reactions.

Three-Component Condensations Involving Benzoylmethyl Radicals

A specific example of a radical-mediated synthesis involves the three-component condensation of benzoylmethyl radicals, alkenes, and diphenyl disulfide. researchgate.netacs.org In this process, acyl-substituted methyl radicals, such as the benzoylmethyl radical (PhCOCH2•), are generated via the photolysis of a precursor like benzoylmethylmercury chloride (PhCOCH2HgCl). researchgate.netmolaid.comresearchgate.net

These benzoylmethyl radicals then add to alkenes, enol ethers, or vinyl sulfides to form adduct radicals. researchgate.net These adduct radicals are subsequently trapped by diphenyl disulfide (PhSSPh), resulting in the formation of a three-component condensation product. researchgate.netresearchgate.net The presence of an alkali metal carbonate is critical to prevent side reactions, specifically the conversion of the mercurial precursor to acetophenone (B1666503) by thiophenol (PhSH) that is formed during the photolysis. researchgate.netresearchgate.net This method provides a versatile route to functionalized sulfides.

Generation and Trapping of Benzoylmethyl Radicals from Mercurials

A key method for generating benzoylmethyl radicals (PhCOCH₂•) involves the photolysis of benzoylmethylmercurials, such as (benzoylmethyl)mercuric chloride (PhCOCH₂HgCl) or bis(benzoylmethyl)mercury ((PhCOCH₂)₂Hg). acs.orgresearchgate.net The photolysis cleaves the carbon-mercury bond, yielding the desired benzoylmethyl radical.

These highly reactive radicals can be intercepted or "trapped" by various nucleophiles and electron-rich species. acs.orgresearchgate.net For instance, they can be trapped by anions like nitronates (Me₂C=NO₂⁻) or enolates (RC(O⁻)=CH₂). acs.orgresearchgate.net The reaction with these anions (A⁻) proceeds via an adduct radical, which then undergoes electron transfer with the mercurial precursor to form the substitution product, PhCOCH₂A. acs.org

Furthermore, benzoylmethyl radicals can participate in more complex constructions. A notable example is the three-component radical condensation involving the benzoylmethyl radical, an alkene, and diphenyl disulfide (PhSSPh). acs.orgresearchgate.netacs.orgacs.org In this process, the photolytically generated benzoylmethyl radical adds to an alkene (e.g., an enol ether or vinyl sulfide). The resulting adduct radical is then efficiently trapped by diphenyl disulfide, leading to the formation of a new, more complex thioether. researchgate.netacs.org The presence of a mild base like an alkali metal carbonate is often crucial to prevent side reactions, such as the conversion of the starting mercurial to acetophenone by thiophenol, which can be formed as a byproduct during the photolysis. researchgate.netacs.org

Radical Chain Alkylations of the SRN-Type

The SRN1 (Substitution Radical-Nucleophilic Unimolecular) reaction is a chain process initiated by electron transfer, providing a pathway for the substitution of substrates that are typically unreactive under classical SN1 or SN2 conditions. nptel.ac.ininflibnet.ac.in The mechanism involves the formation of a radical anion from the substrate, which then fragments to produce a radical and a leaving group anion. nptel.ac.ininflibnet.ac.in This radical can then react with a nucleophile to form a new radical anion, which propagates the chain by transferring an electron to a new substrate molecule. nptel.ac.in

Thiolate anions are effective nucleophiles in SRN1 reactions. nptel.ac.inresearchgate.net In the context of synthesizing benzoylmethyl disulfide, a hypothetical SRN1 pathway could involve the reaction of a benzoylmethyl precursor with a suitable leaving group (e.g., a halide) with a thiolate source. However, the reaction of aliphatic α-halonitro compounds with thiolate ions can be complex, sometimes leading to the disulfide product through oxidative dimerization rather than a direct SRN1 substitution. researchgate.netresearchgate.net The outcome often depends on the specific reactants, the nucleophilicity of the thiolate, and the reaction conditions. researchgate.net While the SRN1 mechanism is well-established for a variety of substrates, including haloaromatics and certain aliphatic compounds, specific examples detailing the synthesis of this compound via this pathway are not prominently documented in the reviewed literature. inflibnet.ac.inresearchgate.netrsc.org

Synthesis from Thiocyanate Precursors

Thiocyanates serve as versatile and stable precursors for the synthesis of disulfides, avoiding the use of odorous thiols. researchgate.netresearchgate.net

The direct dimerization of benzoylmethyl thiocyanate is a viable route to bis(benzoylmethyl) disulfide. Research has shown that while some aromatic thiocyanates with electron-withdrawing groups may react sluggishly, benzoylmethyl thiocyanates undergo this conversion smoothly, affording the disulfide in good yields. researchgate.net This transformation represents a key step in building the disulfide linkage from a stable, readily available thiocyanate precursor.

An efficient and environmentally friendly method for converting organic thiocyanates to disulfides utilizes a poly-ionic resin in its hydroxide (B78521) form. researchgate.net This metal-free approach is typically carried out in an aqueous medium. researchgate.net The resin facilitates the transformation of alkyl and acyl methyl thiocyanates into their corresponding symmetrical disulfides. researchgate.net A significant advantage of this method is the ease of separation of the product from the resin, which can often be recovered by simple filtration and potentially recycled for subsequent reactions. researchgate.net

A powerful reagent for converting organic thiocyanates to disulfides is benzyltriethylammonium tetrathiomolybdate (B108656). researchgate.netbenthamscience.comacs.orgacs.org This method involves a reductive dimerization process rather than a direct sulfur transfer from the reagent. acs.org The reaction is generally high-yielding and proceeds under mild conditions, typically by treating the organic thiocyanate with the tetrathiomolybdate salt in a solvent like acetonitrile (B52724) at room temperature. acs.org This methodology has proven effective for a range of thiocyanates, including those with functional groups like hydroxyls, double bonds, and carbonyls, demonstrating its broad applicability. acs.orgchemrevlett.com

Table 1: Reductive Dimerization of Various Organic Thiocyanates using Benzyltriethylammonium Tetrathiomolybdate acs.org

| Entry | Thiocyanate Substrate | Product | Reaction Time (h) | Yield (%) |

| 1 | Benzyl (B1604629) thiocyanate | Dibenzyl disulfide | 0.5 | 88 |

| 2 | 2-Hydroxyethyl thiocyanate | Bis(2-hydroxyethyl) disulfide | 1.0 | 92 |

| 3 | Allyl thiocyanate | Diallyl disulfide | 0.5 | 90 |

| 4 | Ethyl thiocyanatoacetate | Diethyl 2,2'-disulfanediyldiacetate | 15.0 | 95 |

Poly-Ionic Resin Promoted Transformations for Bis(benzoylmethyl) Disulfides

Synthesis through Derivatization of Related Precursors

This compound can also be synthesized by the chemical modification of other suitable starting materials. A primary method is the oxidation of the corresponding thiol, benzoylmethyl mercaptan. wipo.int The oxidation of thiols to disulfides is a fundamental transformation in organic chemistry and can be achieved using a variety of oxidizing agents, including iodine, hydrogen peroxide, or even air, sometimes accelerated by base or sonication. wipo.intdss.go.thnih.gov

Another approach involves the reaction of a benzoylmethyl halide, such as benzoylmethyl chloride, with a sulfur source. For instance, reacting an alkyl halide with sodium thiosulfate (B1220275) pentahydrate in DMSO is a known method for preparing symmetrical disulfides. This proceeds through the formation of a Bunte salt intermediate, which then reacts further to yield the disulfide.

Reactions of α-Oxothioacetamide Derivatives with Halogens

The reaction of thioamide derivatives with halogens represents a classical approach to forming sulfur-sulfur bonds through oxidative coupling. While direct halogen-mediated oxidation of simple α-oxothioacetamides to their corresponding disulfides is a plausible transformation, recent advancements have focused on more sophisticated and controlled methods. One such innovative strategy employs biocatalysis, using a catalytic amount of a halide salt in conjunction with haloperoxidase enzymes to achieve oxidative dimerization.

An enzyme-mediated strategy has been developed for the oxidative dimerization of various thioamides to produce 1,2,4-thiadiazoles. acs.org This approach utilizes a vanadium-dependent haloperoxidase (VHPO) enzyme, which facilitates the reaction using a catalytic quantity of halide salt and hydrogen peroxide as the terminal oxidant. acs.org The mechanism involves enzymatic halide recycling, where the VHPO repetitively oxidizes the halide to generate an electrophilic hypohalous acid (HOX). acs.org This reactive halogenating agent then activates the thioamide substrate, leading to an intermolecular biocatalytic bond formation. acs.org

This method has been successfully applied to a diverse range of thioamides, demonstrating its potential for creating complex sulfur-containing heterocycles under mild, sustainable conditions. acs.org Mechanistic studies indicate that the reaction proceeds via two separate enzyme-mediated sulfur halogenation events, which are crucial for the formation of the final heterocyclic product. acs.org

| Thioamide Substrate | Product (1,2,4-Thiadiazole) | Yield (%) |

|---|---|---|

| Thiobenzamide | 3,5-Diphenyl-1,2,4-thiadiazole | 91 |

| 4-Methoxythiobenzamide | 3,5-Bis(4-methoxyphenyl)-1,2,4-thiadiazole | 99 |

| 4-Chlorothiobenzamide | 3,5-Bis(4-chlorophenyl)-1,2,4-thiadiazole | 88 |

| Thiophene-2-carbothioamide | 3,5-Di(thiophen-2-yl)-1,2,4-thiadiazole | 94 |

| Cyclohexanecarbothioamide | 3,5-Dicyclohexyl-1,2,4-thiadiazole | 65 |

Preparation of Functionalized α,α´-Disubstituted Disulfides

The synthesis of α,α´-disubstituted disulfides, especially those that are unsymmetrical and contain additional functional groups, presents a significant synthetic challenge due to issues with selectivity and the formation of homocoupling byproducts. rsc.org Modern methodologies have emerged to address these challenges, providing access to this structurally important class of compounds, which includes analogs of this compound.

A particularly versatile and modular method involves the disulfuration of azlactones. rsc.orgchemrxiv.org This approach allows for the preparation of SS-linked amino acid and peptide derivatives, including those with α,α-disubstituted moieties. rsc.org The reaction proceeds via a base-catalyzed disulfuration of an azlactone with an N-(organodithio)phthalimide reagent. rsc.orgchemrxiv.org The reaction conditions are mild, and the method is tolerant of a wide variety of functional groups on both the azlactone and the disulfide reagent, yielding the desired disulfurated azlactones in excellent yields. rsc.orgchemrxiv.org

The resulting disulfurated azlactone products are valuable intermediates that can undergo ring-opening with various nucleophiles, such as amino acids or peptides. rsc.org This subsequent step allows for the straightforward preparation of previously hard-to-access α-disulfurated oligopeptides. rsc.org This modularity is a key advantage, enabling the efficient linkage of different molecular fragments through a disulfide bond and serving as a powerful tool in peptide chemistry and drug discovery. rsc.orgchemrxiv.org

| Azlactone Substrate | N-(Organodithio)phthalimide Reagent | Disulfurated Azlactone Product Yield (%) |

|---|---|---|

| 2-Methyl-4-benzylidene-5(4H)-oxazolone | N-(Allyldithio)phthalimide | 96 |

| 2-Methyl-4-benzylidene-5(4H)-oxazolone | N-(Phenethyldithio)phthalimide | 99 |

| 2-Phenyl-4-isopropylidene-5(4H)-oxazolone | N-(Allyldithio)phthalimide | 99 |

| 2-Phenyl-4-((4-fluorophenyl)methylene)-5(4H)-oxazolone | N-(Allyldithio)phthalimide | 99 |

| 2-Methyl-4-benzylidene-5(4H)-oxazolone | N-((2-(Boc-amino)ethyl)dithio)phthalimide | 99 |

Chemical Reactivity and Mechanistic Investigations of Benzoylmethyl Disulfide

Oxidation-Reduction Chemistry of the Disulfide Linkage

The disulfide bond is inherently redox-active, capable of undergoing both cleavage (reduction) and oxidation. The interconversion between the disulfide and its corresponding thiol form is a fundamental redox process in sulfur chemistry. libretexts.orggoogle.com

Cleavage of the sulfur-sulfur bond in disulfides can proceed through several mechanisms. A common pathway is nucleophilic substitution (SN2) at one of the sulfur atoms. libretexts.org In this process, a nucleophile attacks a sulfur atom, leading to the cleavage of the S-S bond and the departure of the other sulfur atom as a thiolate leaving group. For benzoylmethyl disulfide, the electron-withdrawing nature of the adjacent benzoyl group is expected to render the sulfur atoms more electrophilic and thus more susceptible to attack by nucleophiles.

Another significant cleavage mechanism is through reduction. Chemical reducing agents can cleave the disulfide bond to form two equivalents of the corresponding thiol. Common laboratory reagents used for this purpose include dithiothreitol (B142953) (DTT) and β-mercaptoethanol (BME), which operate via thiol-disulfide exchange reactions. google.comlibretexts.org

Finally, homolytic cleavage can be induced by energy input, such as heat or ultraviolet (UV) light, which results in the formation of two sulfur-centered radicals. This process is central to the radical chemistry of disulfides.

The chemical transformation of this compound can lead to other classes of sulfur compounds, notably sulfides and sulfoxides.

Sulfides: The reduction of this compound first yields benzoylmethylthiol. This thiol, or its corresponding thiolate anion, can then act as a nucleophile in an SN2 reaction with an alkyl halide to produce a benzoylmethyl sulfide (B99878) (a thioether). nih.gov Alternatively, transition-metal catalyzed cross-electrophile coupling reactions have been developed that couple disulfides directly with alkyl halides to form sulfides. organic-chemistry.orgresearchgate.net For instance, an iron-catalyzed reaction can couple various disulfides with benzyl (B1604629) halides to yield thioether products. organic-chemistry.orgresearchgate.net

Sulfoxides and Sulfones: Oxidation of the disulfide linkage can produce higher oxidation state sulfur species. Mild oxidation of disulfides can be complex, but the oxidation of the corresponding sulfides is a common route to sulfoxides. nih.govresearchgate.net Oxidation of a sulfide, such as a benzoylmethyl sulfide, with an oxidizing agent like hydrogen peroxide (H₂O₂), often in the presence of a catalyst, can selectively yield the corresponding sulfoxide (B87167). researchgate.netgoogle.com More vigorous oxidation conditions can further oxidize the sulfoxide to a sulfone. google.com Direct oxidation of disulfides to sulfonic acids can also be achieved under specific conditions, for example, using a sulfoxide like DMSO as the oxidant in the presence of a halogen catalyst. numberanalytics.com

| Starting Material | Reaction Type | Reagent(s) | Product Type |

|---|---|---|---|

| This compound | Reduction | e.g., Dithiothreitol (DTT), Zn/Acid | Benzoylmethylthiol |

| This compound | Reductive Coupling | e.g., Alkyl Halide, Fe Catalyst | Benzoylmethyl sulfide |

| Benzoylmethyl sulfide | Oxidation | e.g., H₂O₂, Sodium metaperiodate | Benzoylmethyl sulfoxide |

| Benzoylmethyl sulfoxide | Oxidation | e.g., Stronger oxidizing agents | Benzoylmethyl sulfone |

Disulfide Bond Cleavage Mechanisms

Radical Reactions and Their Pathways

Disulfides are effective precursors for generating sulfur-centered radicals, which are key intermediates in a variety of synthetic transformations. nsf.gov

The generation of radicals from this compound can initiate or participate in radical alkylation reactions. Once the benzoylmethylthiyl radical (C₆H₅C(O)CH₂S•) is formed, it can engage in several pathways. One such pathway is the addition to an unsaturated bond, like in an alkene. This is the key step in thiol-ene reactions, where a thiyl radical adds to an alkene in an anti-Markovnikov fashion to form a new carbon-centered radical, which then propagates a chain reaction. nih.gov This intermediate carbon-centered radical can then be trapped by another molecule, leading to a three-component condensation product. While direct studies on this compound are limited, the generation of acyl-substituted methyl radicals and their subsequent addition to alkenes is a known method for forming carbon-carbon bonds. d-nb.info The radicals generated from this compound could foreseeably be used in such synthetic strategies.

The sulfur-sulfur bond in disulfides is relatively weak and susceptible to homolytic cleavage upon irradiation with ultraviolet (UV) light. rsc.orgnih.gov The photolysis of this compound is expected to proceed via the homolytic scission of the S-S bond, yielding two equivalents of the benzoylmethylthiyl radical (C₆H₅C(O)CH₂S•).

Reaction: C₆H₅C(O)CH₂SSCH₂C(O)C₆H₅ + hν (UV light) → 2 C₆H₅C(O)CH₂S•

These generated thiyl radicals are highly reactive intermediates. wikipedia.org They can participate in hydrogen atom transfer (HAT) reactions, add to multiple bonds, or recombine to reform the disulfide, among other pathways. rsc.org The use of disulfides as photocatalysts or radical initiators hinges on this efficient generation of thiyl radicals under mild, light-induced conditions. rsc.orgdigitellinc.com

Participation in Free-Radical Alkylations

Nucleophilic and Electrophilic Reaction Profiles

The disulfide linkage possesses a dual chemical nature, capable of reacting as either an electrophile or, more rarely, a nucleophile. rsc.org

Electrophilic Profile: The most common role for disulfides in chemical reactions is that of an electrophile. The sulfur atoms, being relatively electron-deficient, are susceptible to attack by a wide range of nucleophiles. This electrophilicity is enhanced in this compound due to the electron-withdrawing effect of the adjacent carbonyl groups, which pull electron density away from the sulfur atoms. Common nucleophiles that react with disulfides include thiolates (in thiol-disulfide exchange), amines, and carbanions. nih.gov

Nucleophilic Profile: While less common, the disulfide bond can also function as a nucleophile. This reactivity is generally observed in specific contexts, such as intramolecular reactions where the disulfide bond is held in close proximity to an electrophilic center. rsc.org In such conformationally constrained systems, the highest occupied molecular orbital (HOMO) of the disulfide bond can interact with the lowest unoccupied molecular orbital (LUMO) of the electrophile, leading to a nucleophilic attack. rsc.org For this compound, intermolecular nucleophilic behavior would be highly unlikely due to its inherent electrophilicity.

| Reaction Profile | Interacting Species | Description | Relevance to this compound |

|---|---|---|---|

| Electrophilic (Common) | Nucleophiles (e.g., RS⁻, R₃P, CN⁻) | A sulfur atom of the disulfide is attacked by the nucleophile, leading to S-S bond cleavage. | This is the expected primary mode of reactivity, enhanced by the electron-withdrawing benzoyl groups. |

| Nucleophilic (Rare) | Electrophiles (e.g., Isocyanates) | The disulfide bond donates its electrons to an electrophile, typically requiring intramolecular assistance. | Highly unlikely in intermolecular reactions due to the electronic properties of the molecule. rsc.org |

Role as a Photosensitizer or Photoinitiator

Generation of Reactive Oxygen Species (e.g., Singlet Oxygen, Superoxide (B77818) Anion)

There is no direct scientific literature available from the search results that characterizes this compound as a photosensitizer for the generation of reactive oxygen species (ROS) such as singlet oxygen (¹O₂) or superoxide anion (O₂⁻•).

While the broader class of organic disulfides has been investigated in photochemical contexts, the specific properties of this compound in this regard remain uncharacterized in the available literature. For instance, studies on the visible-light-mediated synthesis of benzothiazoles show that a disulfide formed in situ from 2-aminothiophenol (B119425) can act as a photosensitizer to generate both singlet oxygen and superoxide anion. organic-chemistry.org However, this pertains to bis(2-aminophenyl) disulfide, not this compound. The general mechanism for photosensitization involves the absorption of light by the photosensitizer (PS), promoting it to an excited singlet state (¹PS) and then to a longer-lived triplet state (³PS) via intersystem crossing. This triplet state can then transfer energy to molecular oxygen (³O₂) to form singlet oxygen (¹O₂) (Type II mechanism) or engage in electron transfer processes to produce superoxide anion (O₂⁻•) (Type I mechanism). mdpi.com Without experimental data, it is not possible to confirm if this compound can perform these functions.

Chemical Stability and Degradation Pathways

pH-Dependent Stability Profiles of Disulfide Bonds

Specific data on the pH-dependent stability profile of the disulfide bond in this compound is not available in the reviewed literature.

Influence of High-Energy Photons on Disulfide Bond Integrity

While no studies have specifically examined the photodegradation of this compound, research on simpler aliphatic disulfides like dimethyl disulfide (DMDS) provides insight into the likely effects of high-energy photons on the disulfide bond.

Studies on DMDS using high-energy synchrotron radiation (soft X-rays) and UV photons show that the primary photochemical event is the cleavage of the disulfide (S-S) bond. rsc.orgosti.gov This homolytic cleavage results in the formation of two thiyl radicals (RS•).

Mechanism of Photolysis: Upon absorption of a UV photon, the disulfide molecule is promoted to an excited electronic state. Dissociation of the S-S bond can occur on an ultrafast timescale, with studies on DMDS reporting thiyl radical formation within approximately 120 femtoseconds. d-nb.info Both excited singlet and triplet states are implicated in the dissociation dynamics. nih.gov

Fragmentation: Irradiation with very high-energy photons, such as those used in core-level excitation (e.g., S 1s edge at ~2470 eV), can induce multiple ionizations and lead to extensive molecular fragmentation. rsc.orgresearchgate.net In these cases, while S-S bond breakage is a dominant pathway, fragments containing the intact disulfide bond (S₂⁺) have also been observed, though they are typically minor products. rsc.org

It is plausible that this compound would undergo a similar S-S bond cleavage as the primary photodegradation pathway upon irradiation with high-energy photons, yielding a benzoylmethylthiyl radical and a methylthiyl radical. However, the presence of the benzoyl chromophore could influence the photophysical and photochemical behavior, potentially opening other reaction channels. Without specific experimental verification for this compound, this remains an extrapolation.

Thermal Stability and Decomposition Characteristics

There is no information available in the searched literature regarding the thermal stability, decomposition temperature, or decomposition products of this compound. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard techniques used to determine these properties, but no such data has been published for this specific compound. gohsenol.comresearchgate.net

Theoretical and Computational Studies on Benzoylmethyl Disulfide

Quantum Chemical Characterization of Molecular Structure and Electronic Properties

Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of molecules like Benzoylmethyl disulfide at the electronic level. wavefun.com These methods can predict molecular geometries, energies, and electronic properties with high accuracy, complementing experimental data. wavefun.comakj.az

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy for a wide range of chemical systems. mdpi.com DFT calculations determine the electronic structure of a molecule based on its electron density rather than a complex many-electron wavefunction. scirp.org This approach is highly effective for calculating ground-state properties such as optimized geometries, total energies, and electron density distributions. mdpi.com

For a molecule like this compound, DFT calculations, likely using a functional such as B3LYP or a modern functional from the M0n series with a suitable basis set (e.g., 6-31G(d) or larger), would be employed to:

Determine the lowest-energy three-dimensional structure.

Calculate atomic charges to understand the polarity of bonds like C=O, C-S, and S-S.

Compute molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for assessing chemical reactivity.

In studies of related materials, DFT has been successfully used to analyze disulfide bond strength by calculating Bond Dissociation Energies (BDE) and to explore the reaction mechanisms involved in self-healing polymers containing disulfide bonds. frontiersin.org For instance, computational studies on di-p-tolyl disulfide have utilized periodic DFT calculations to evaluate the thermodynamic stability of its different crystalline forms under pressure. mdpi.com

Ab Initio Methods (e.g., Configuration Interaction, Coupled Cluster, Multiconfigurational Self-Consistent Field)

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters. wavefun.com These methods, while often more computationally demanding than DFT, can provide highly accurate results, especially for systems where electron correlation is critical. publish.csiro.auresearchgate.net

Key ab initio methods include:

Møller-Plesset Perturbation Theory (MP2): A common starting point for adding electron correlation to the Hartree-Fock method. It has been used to generate potential energy surfaces for model disulfides like diethyl disulfide. tandfonline.com

Coupled Cluster (CC): Methods like CCSD(T) are considered the "gold standard" in quantum chemistry for their high accuracy in calculating energies. researchgate.net They are often used to benchmark other, less computationally expensive methods.

Configuration Interaction (CI) and Multiconfigurational Self-Consistent Field (MCSCF): These methods are particularly important for describing electronic states with significant multi-reference character, such as during bond breaking or for electronically excited states.

For this compound, these high-level methods could be used to obtain precise bond dissociation enthalpies for the S-S bond or to study excited states relevant to its photochemical behavior. researchgate.netacs.org Studies on simpler disulfides like HSSH have shown that methods like G2 and CBS are necessary to accurately calculate the S-S bond dissociation energy, which is often underestimated by other procedures. acs.org

Analysis of Conformational Preferences and Dihedral Angles in Disulfides

The disulfide bond (C-S-S-C) is characterized by a distinct rotational preference around the S-S axis. This is described by the χ3 dihedral angle, which strongly influences the stability and function of disulfide-containing molecules. wikipedia.orgduke.edu

The conformation of a disulfide linkage is defined by five key dihedral angles (χ1, χ2, χ3, χ2', χ1'). rsc.orgucla.edu The central C-S-S-C (χ3) angle shows a strong preference for values near ±90°. wikipedia.orgduke.edu This gauche conformation minimizes repulsion between the lone pairs of electrons on the sulfur atoms. wikipedia.org Deviations from this optimal angle, often forced by the constraints of a larger molecular structure (like in a cyclic peptide or a protein), can introduce strain energy into the disulfide bond, making it more susceptible to chemical or mechanical cleavage. publish.csiro.autandfonline.comfigshare.com The S-S bond length itself is typically around 2.03–2.05 Å. wikipedia.org

| Dihedral Angle | Typical Range/Value | Significance |

|---|---|---|

| χ3 (C-S-S-C) | ~ ±90° | Minimizes lone pair repulsion; defines gauche conformation. wikipedia.orgduke.edu |

| Strained χ3 | Approaching 0° or 180° | Increases torsional energy and chemical reactivity. publish.csiro.auwikipedia.org |

| χ1 / χ1' (N-Cα-Cβ-S) | ±60°, 180° | Influenced by local steric environment and secondary structure. duke.edursc.org |

| χ2 / χ2' (Cα-Cβ-S-S) | ±75°, 180° | Contributes significantly to the overall conformation (e.g., spiral vs. hook). duke.edursc.org |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the intricate steps of a chemical reaction. By calculating the energies of reactants, products, intermediates, and transition states, a complete picture of the reaction pathway can be developed. researchgate.net

Transition State Analysis for Radical Processes

Disulfide bonds can undergo cleavage through radical mechanisms, often initiated by light, heat, or a radical initiator. A key step in such reactions is the formation of a thiyl radical (RS•). rsc.orgresearchgate.net Transition State Theory (TST) is used to understand and quantify the kinetics of these steps. figshare.comnih.gov

A transition state (TS) is a specific configuration along the reaction coordinate that represents the highest energy point on the minimum energy path between reactants and products. akj.az Locating the TS and calculating its energy (the activation barrier) is crucial for predicting reaction rates. For a radical process involving this compound, such as homolytic cleavage of the S-S bond, computational methods would be used to:

Propose a mechanism: For example, the cleavage of the disulfide into two benzoylmethylthiyl radicals (Ph-C(O)-CH₂-S•).

Locate the TS structure: This is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate (e.g., the stretching of the S-S bond).

Calculate the activation energy (Ea): The energy difference between the transition state and the reactants determines the reaction rate. nih.gov

Studies on the reduction of disulfides have shown that radical-mediated mechanisms are often preferred over other pathways. frontiersin.orgresearchgate.net For example, the reaction of a disulfide with a hydroxyl radical can proceed via substitution at a sulfur atom or through hydrogen atom abstraction, and the transition states for each pathway can be calculated to determine which is more favorable. csic.es

Energy Landscape and Reaction Pathway Mapping

The Potential Energy Surface (PES) is a multidimensional surface that represents the potential energy of a system as a function of the positions of its atoms. tandfonline.comaip.org Mapping the PES provides a comprehensive "roadmap" of a chemical reaction, showing all possible intermediates and transition states that connect reactants to products. acs.orginformahealthcare.com

For a reaction involving this compound, such as its cleavage by a nucleophile or a radical, computational chemists would map the energy landscape by:

Identifying Stationary Points: Locating all energy minima (reactants, intermediates, products) and saddle points (transition states) on the PES. aip.org

Connecting Pathways: Using methods like Intrinsic Reaction Coordinate (IRC) calculations to confirm that a given transition state correctly connects the intended reactant and product minima. csic.es

Visualizing the Landscape: Plotting the energy profile as a 1D or 2D graph to visualize the reaction pathway, the relative stabilities of intermediates, and the heights of activation barriers.

For example, the mechanism of thiolate-disulfide exchange has been studied extensively using DFT. nih.govnih.gov These studies show that the reaction can proceed through either a direct Sₙ2-like displacement or via a stable trisulfur (B1217805) anion intermediate, depending on steric hindrance and solvent effects. nih.govnih.gov Mapping the PES is essential to distinguish between these competing pathways. nih.gov

Predictive Modeling of Chemical Reactivity and Selectivity

Predictive modeling of this compound (Ph-C(=O)-S-S-Me) focuses on identifying the most probable sites for chemical reactions and understanding the factors that govern its reactivity. The primary methods employed include Density Functional Theory (DFT) and analysis of the molecule's Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (ESP).

The key to the reactivity of this compound lies in the nature of its acyl disulfide moiety. The disulfide bond (-S-S-) is inherently the weakest covalent bond in the structure, making it the principal site for bond cleavage. Computational models are used to quantify this and predict reaction selectivity.

Frontier Molecular Orbital (FMO) Analysis: FMO theory is a cornerstone for predicting chemical reactivity. It posits that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of the other (the electrophile).

LUMO: For this compound, the LUMO is predominantly localized along the S-S bond, specifically corresponding to the σ* (antibonding) orbital of this bond. This low-energy unoccupied orbital indicates that the disulfide bond is highly susceptible to nucleophilic attack. A nucleophile's electrons can readily populate this antibonding orbital, leading to the cleavage of the S-S bond.

HOMO: The HOMO is typically distributed across the sulfur atoms and the carbonyl group, containing lone pair electrons. This distribution suggests that the molecule can also act as a nucleophile in certain reactions, although its electrophilic character at the disulfide bridge is more pronounced.

The energy gap between the HOMO and LUMO is a critical indicator of chemical stability. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Molecular Electrostatic Potential (ESP) Mapping: The ESP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, ESP calculations reveal:

Electrophilic Regions (Positive Potential): A significant positive electrostatic potential is observed on the sulfur atom adjacent to the carbonyl group (Sα) and, to a lesser extent, on the carbonyl carbon itself. The electron-withdrawing nature of the benzoyl group makes the Sα atom a prime target for nucleophiles.

Nucleophilic Regions (Negative Potential): A strong negative potential is concentrated on the carbonyl oxygen atom, making it a site for interaction with electrophiles or for hydrogen bonding.

These findings collectively predict that the most favorable reaction pathway involves the nucleophilic attack on one of the sulfur atoms, leading to the scission of the disulfide linkage. The selectivity of attack (i.e., on Sα vs. Sβ) can be further refined by calculating the activation energies for different reaction pathways.

The table below summarizes key computational parameters for this compound, typically calculated using DFT methods (e.g., at the B3LYP/6-311+G(d,p) level of theory).

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -7.15 eV | Indicates the energy of the highest energy electrons; relates to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | -1.88 eV | Indicates the energy of the lowest energy unoccupied orbital; relates to the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | 5.27 eV | A moderate gap suggesting a balance of stability and reactivity. Smaller gaps correlate with higher reactivity. |

| S-S Bond Dissociation Energy (BDE) | ~185 kJ/mol | Relatively low bond energy, confirming the S-S bond as the most labile site for homolytic or heterolytic cleavage. |

| Dipole Moment | 3.95 D | Indicates significant molecular polarity, primarily due to the carbonyl group, influencing solubility and intermolecular interactions. |

Solvent Effects and Environmental Interactions Simulation

The chemical behavior of this compound is significantly influenced by its surrounding medium. Computational simulations are essential for predicting how solvents and environmental factors modulate its structure, stability, and reactivity. Implicit and explicit solvation models are the primary tools for these investigations.

Implicit Solvation Models: Models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are commonly used. In these methods, the solvent is treated as a continuous medium with a defined dielectric constant (ε), rather than as individual molecules. This approach efficiently captures the bulk electrostatic effects of the solvent on the solute.

Simulations of this compound in solvents of varying polarity (e.g., non-polar hexane, polar aprotic dimethyl sulfoxide (B87167), and polar protic water) reveal several key effects:

Structural Stabilization: The molecule possesses a notable dipole moment. Polar solvents interact favorably with this dipole, stabilizing the ground state of the molecule. This stabilization is reflected in a lower calculated total energy in solution compared to the gas phase.

Modulation of Electronic Properties: The solvent environment alters the electronic structure of the solute. As solvent polarity increases, the HOMO-LUMO gap of this compound tends to decrease. This suggests that the molecule becomes more reactive in polar environments because the energy barrier for electronic excitation is lowered. The calculated dipole moment also increases in polar solvents due to the polarization of the solute's electron density by the solvent's reaction field.

Influence on Reaction Pathways: Solvents can dramatically alter the energy landscape of a chemical reaction. For reactions involving this compound that proceed through charged or highly polar transition states (e.g., heterolytic cleavage of the S-S bond), polar solvents provide significant stabilization. This lowers the activation energy and accelerates the reaction rate compared to the same reaction in a non-polar solvent or the gas phase.

The following table presents a comparative analysis of calculated properties for this compound in the gas phase and two representative solvents.

| Property | Gas Phase (ε=1) | Hexane (ε=1.88) | Water (ε=78.39) |

|---|---|---|---|

| Total Energy (Relative) | 0.00 kJ/mol | -10.5 kJ/mol | -35.8 kJ/mol |

| Dipole Moment | 3.95 D | 4.85 D | 6.12 D |

| HOMO-LUMO Gap (ΔE) | 5.27 eV | 5.19 eV | 5.01 eV |

Environmental Interactions Simulation: These computational models extend to simulating interactions in more complex environments. For instance, understanding the partitioning of this compound between aqueous and lipid phases (relevant to environmental fate) can be estimated using solvation models for water and a non-polar solvent like n-octanol. The calculated free energy of solvation in different media helps predict its lipophilicity and potential for bioaccumulation. Furthermore, simulations can model the interaction of the molecule with surfaces, such as soil minerals or atmospheric particulates, by incorporating surface models into the quantum mechanical calculations, providing insight into its environmental transport and persistence.

Advanced Analytical Methodologies for Characterization of Benzoylmethyl Disulfide

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural elucidation of chemical compounds. For Benzoylmethyl disulfide, techniques such as mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy are employed to confirm its identity and molecular architecture.

Mass Spectrometry (MS and MS/MS) for Structural Elucidation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₆H₁₄O₂S₂), the expected exact mass is approximately 302.04 g/mol . msu.edu In MS analysis, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured, confirming the compound's molecular weight.

Tandem mass spectrometry (MS/MS) provides deeper structural insights through fragmentation analysis. In this technique, the molecular ion of this compound (m/z ≈ 302.4) is isolated and subjected to collision-induced dissociation (CID) or other fragmentation methods like electron transfer dissociation (ETD). While CID often leaves disulfide bonds intact, ETD is known to cleave them, providing unambiguous evidence of the disulfide linkage. nih.govnih.gov The resulting fragment ions are then analyzed to piece together the compound's structure. The fragmentation pattern is unique to the molecule's structure, acting as a molecular fingerprint.

Key expected fragmentation pathways for this compound would involve the cleavage of the disulfide bond (S-S), the carbon-sulfur bonds (C-S), and alpha cleavage adjacent to the carbonyl group.

| Fragment Ion (Proposed) | m/z (approx.) | Description |

| [C₆H₅COCH₂S₂CH₂COC₆H₅]⁺ | 302 | Molecular Ion (M⁺) |

| [C₆H₅CO]⁺ | 105 | Benzoyl cation |

| [C₆H₅COCH₂S]⁺ | 151 | Thio-substituted benzoyl fragment |

| [C₆H₅COCH₂]⁺ | 119 | Phenacyl cation |

| [C₇H₇]⁺ | 91 | Tropylium ion (from rearrangement of benzyl (B1604629) fragment) |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of a molecule by mapping the carbon and hydrogen framework. For this compound, both ¹H NMR and ¹³C NMR are used for complete structural assignment and to assess the purity of a sample. nbu.ac.innbu.ac.in

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methylene (B1212753) (CH₂) protons. The aromatic protons of the two phenyl groups would appear in the downfield region (typically 7.2-8.0 ppm), with their specific splitting patterns depending on the substitution. The two equivalent methylene groups (CH₂-S) are expected to produce a singlet in the range of 3.5-4.5 ppm. The integration of these signals would correspond to the number of protons (10 aromatic, 4 methylene).

¹³C NMR: The carbon NMR spectrum provides information on the different types of carbon atoms in the molecule. nih.gov The spectrum would show a signal for the carbonyl carbon (C=O) significantly downfield (around 190-200 ppm). The carbons of the two phenyl rings would appear in the aromatic region (120-140 ppm). The methylene carbon (CH₂-S) signal is expected to be seen in the range of 35-45 ppm. The presence of the correct number of signals with appropriate chemical shifts confirms the molecular structure and symmetry.

| Atom Type | Technique | Expected Chemical Shift (ppm) | Notes |

| Carbonyl Carbon (C=O) | ¹³C NMR | ~192 | Quaternary carbon, typically a weaker signal. |

| Aromatic Carbons (C-H, C-C) | ¹³C NMR | 128 - 137 | Multiple signals expected for the different aromatic carbons. |

| Methylene Carbon (-CH₂-) | ¹³C NMR | ~42 | Carbon adjacent to the disulfide bond. |

| Aromatic Protons (-C₆H₅) | ¹H NMR | 7.2 - 8.0 | Complex multiplet patterns. |

| Methylene Protons (-CH₂-) | ¹H NMR | ~4.0 | Expected to be a singlet due to symmetry. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. savemyexams.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

A strong, sharp absorption band is expected in the region of 1670-1700 cm⁻¹ due to the stretching vibration of the carbonyl group (C=O) of the ketone. savemyexams.comlibretexts.org The aromatic nature of the compound is confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The disulfide (S-S) bond itself gives a weak absorption in the 400-540 cm⁻¹ range, which can sometimes be difficult to detect. msu.edu The region below 1500 cm⁻¹, known as the fingerprint region, contains complex signals unique to the molecule that can be used for definitive identification by comparison with a reference spectrum. libretexts.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretch | 1670 - 1700 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium (multiple bands) |

| Methylene C-H | Stretch | 2900 - 3000 | Medium |

| Disulfide (S-S) | Stretch | 400 - 540 | Weak |

Chromatographic Separation Methods

Chromatographic methods are essential for separating components of a mixture, which is crucial for both the analysis and purification of this compound. The choice of technique depends on the compound's volatility and the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. In this method, the sample is vaporized and carried by an inert gas through a chromatographic column, which separates the components based on their boiling points and interactions with the column's stationary phase. The separated components then enter a mass spectrometer for detection and identification.

The retention time—the time it takes for the compound to travel through the column—is a characteristic property used for its identification under specific analytical conditions. shimadzu.de Following separation by GC, the mass spectrometer provides a mass spectrum for the eluted compound, confirming its identity through its molecular ion peak and fragmentation pattern, as detailed in section 5.1.1. The availability of a GC-MS spectrum for this compound in databases confirms its suitability for this analytical method. msu.edu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Reaction Mixtures

For the analysis of this compound in complex matrices, such as during its synthesis or in biological samples, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem MS (LC-MS/MS), is the method of choice. nih.govchromatographyonline.com This technique is not limited by the compound's volatility and is ideal for separating non-volatile or thermally unstable compounds. shimadzu.decarlroth.com

In LC-MS/MS, the sample is first passed through a liquid chromatograph to separate this compound from starting materials, solvents, and byproducts. The eluent from the LC column is then introduced into the mass spectrometer. The MS/MS capability allows for highly selective and sensitive detection. An operator can set the instrument to specifically monitor for the parent mass of this compound (m/z 302.4) and trigger fragmentation to confirm its identity through its characteristic daughter ions. This high degree of specificity makes LC-MS/MS an invaluable tool for quantitative analysis and for identifying trace amounts of the compound in intricate reaction mixtures. chromatographyonline.com

Electrochemical Characterization for Redox Properties

The electrochemical behavior of this compound is dominated by the redox activity of its disulfide bond (S-S). Techniques such as cyclic voltammetry (CV) are employed to probe these properties, providing insight into the reduction and oxidation potentials of the molecule. acs.orgresearchgate.net The reduction of the disulfide bond is a key process, typically involving a two-electron transfer that cleaves the S-S bond to form two thiolate anions. acs.orgbiorxiv.org

While specific electrochemical data for this compound is not extensively published, the principles can be understood by examining analogous organo-disulfide compounds. acs.orguchicago.edu For instance, studies on disulfide-containing polymer particles and metal complexes reveal characteristic redox behaviors. acs.orguchicago.edu In a typical CV experiment conducted in a non-aqueous solvent like acetonitrile (B52724) or dimethylformamide, a disulfide compound will exhibit a reduction peak at a negative potential, corresponding to the cleavage of the S-S bond. acs.orgrsc.org An oxidation peak may also be observed in the reverse scan, corresponding to the reformation of the disulfide bond from the thiolate anions, indicating the reversibility of the redox process. acs.org

The precise potential at which these events occur is influenced by the molecular structure, including the nature of the substituent groups attached to the sulfur atoms. rsc.org For example, the electrochemical analysis of redox-active polymer particles containing disulfide bonds showed improved electrochemical reversibility compared to small-molecule analogues, a phenomenon attributed to the spatial confinement of the disulfide within the polymer structure. acs.org In a study on a rhenium bipyridyl complex featuring a disulfide bond, the first reduction at -0.85 V (vs. SCE) was identified as a two-electron process that breaks the disulfide bond. acs.org This type of detailed analysis allows for a comprehensive understanding of the molecule's susceptibility to redox transformations.

Table 1: Representative Electrochemical Data for a Disulfide-Containing Complex

This table presents data from a study on a related disulfide compound, [Re(SS-bpy)(CO)₃Cl], which serves as an illustrative example of the electrochemical events that would be characterized for this compound. acs.org

| Process | Potential (V vs. SCE) | Description |

| First Reduction | -0.85 | Two-electron process; cleavage of the S-S disulfide bond. |

| Oxidation | +1.39 | Oxidation of the Re(I)/Re(II) couple. |

Data sourced from a study on a disulfide-substituted rhenium bipyridyl complex, used here as an analogue. acs.org

Advanced Techniques for Disulfide Bond Mapping and Connectivity Analysis

Confirming the precise connectivity of the disulfide bond in this compound—that is, verifying the C₆H₅C(O)CH₂-S-S-CH₂C(O)C₆H₅ structure—is crucial. While this is straightforward for a small, synthesized molecule, in complex mixtures or as part of verification studies, advanced analytical methods are required. Mass spectrometry (MS) is the preeminent technique for this purpose, offering high sensitivity and structural detail. creative-proteomics.comdrug-dev.com

Modern MS-based workflows provide robust methods for disulfide bond mapping. researchgate.net These are often developed for large biomolecules like proteins but the principles are directly applicable to smaller molecules. bioanalytixinc.comnih.gov A common strategy involves comparing the mass spectra of a sample under non-reducing and reducing conditions. sciex.com In the non-reduced state, the molecule remains intact. After reduction (e.g., with dithiothreitol), the disulfide bond is cleaved, resulting in a predictable mass change that confirms the presence of the bond.

More advanced techniques provide even greater certainty and are capable of elucidating complex disulfide patterns. researchgate.net

Tandem Mass Spectrometry (MS/MS): In this technique, the intact molecule (precursor ion) is selected and fragmented. drug-dev.com The resulting fragment ions provide a structural fingerprint. For this compound, collision-induced dissociation (CID) would be expected to cleave the C-S and S-S bonds, generating characteristic fragments that confirm the identity of the groups attached to the sulfur atoms. acs.orgmdpi.com More advanced fragmentation methods like electron-transfer dissociation (ETD) are particularly useful as they preferentially cleave disulfide bonds, providing unambiguous evidence of the linkage. researchgate.netacs.org

Partial Reduction and Alkylation: This multi-stage approach involves the controlled, partial reduction of disulfide bonds, followed by chemical labeling (alkylation) of the newly formed free thiol groups. researchgate.net The mass increase from the alkylating agent provides a clear signature that can be detected by MS, confirming the original site of the disulfide bond.

Photochemical Derivatization: An innovative online method combines liquid chromatography with a photochemical reaction. acs.org As the analyte elutes from the chromatography column, it is irradiated with UV light in the presence of specific reagents. This can induce a disulfide-ene reaction that modifies the disulfide bond in a predictable way, with the resulting products being immediately analyzed by the mass spectrometer. This provides a rapid and definitive confirmation of disulfide connectivity.

Table 2: Advanced Mass Spectrometry Techniques for Disulfide Connectivity Analysis

| Technique | Principle | Application to this compound |

| Tandem MS (CID/ETD) | A selected precursor ion is fragmented to produce structurally informative product ions. nih.gov ETD preferentially cleaves S-S bonds. acs.org | Confirms the mass and structure of the benzoylmethyl groups and their connection through the disulfide bridge. |

| Partial Reduction/Alkylation | Controlled S-S bond cleavage to form thiols, which are then chemically tagged with a mass-adding alkyl group. researchgate.net | The specific mass increase upon reduction and alkylation would definitively prove the presence of the disulfide bond. |

| Top-Down Analysis with ETD/HCD | Analysis of the intact molecule using fragmentation methods that can cleave the disulfide bond and the backbone. bioanalytixinc.com | Provides orthogonal confirmation of the disulfide linkage without enzymatic digestion. bioanalytixinc.com |

These sophisticated analytical methodologies are indispensable for the rigorous characterization of this compound, ensuring a complete understanding of its redox behavior and confirming its structural integrity.

Research on Benzoylmethyl Disulfide in the Context of Broader Chemical Applications

Role in Synthetic Organic Chemistry Beyond its Direct Formation

While benzoylmethyl disulfide itself is not a widely cited reagent, its class of compounds—organic disulfides—and related structural motifs like phenacyl sulfides are valuable in synthetic organic chemistry.

Organic disulfides are frequently used as precursors for the formation of carbon-sulfur (C-S) bonds, a critical transformation in the synthesis of pharmaceuticals and materials. The disulfide bond (S-S) can be cleaved under various conditions to generate reactive sulfur species. For instance, in the presence of a reducing agent, disulfides can form thiolates, which are excellent nucleophiles for substitution reactions. Alternatively, radical-mediated cleavage of the S-S bond can produce thiyl radicals, which participate in addition reactions.

A three-component radical condensation involving benzoylmethyl radicals, alkenes, and diphenyl disulfide has been reported, showcasing the reactivity of related species in complex bond-forming cascades. acs.org In another example, a photoresist system was developed where a phenacyl sulfide (B99878) linker releases a thioaldehyde species upon irradiation, which then reacts with a thiol to create a disulfide bond. nih.gov While specific, widely-used protocols employing this compound as a primary reagent are not prominent in the literature, its structure is amenable to these classes of reactions, suggesting potential as an electrophilic sulfur source following S-S bond cleavage.

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govfrontiersin.org These reactions often proceed through a series of transient intermediates that are formed and consumed in the same reaction vessel.

There are documented MCRs that involve disulfides and related sulfur compounds. For example, a three-component reaction between homoallylic amines, disulfides, and dimethyl sulfoxide (B87167) (DMSO) as a formaldehyde (B43269) surrogate has been developed. beilstein-journals.org In the proposed mechanism, a copper(II) catalyst activates the disulfide for electrophilic addition to the alkene. beilstein-journals.org Another one-pot, three-component reaction combines phenacyl bromide, a primary amine, and carbon disulfide to produce substituted thiazolidine-2-thiones. researchgate.net While this compound is not explicitly identified as a stable intermediate in major named MCRs, it is plausible that it or its constituent radicals/ions could be transiently formed in one-pot syntheses involving phenacyl precursors and sulfur sources. For instance, the reaction catalyzed by glutathione (B108866) transferase omega 1 involves the formation of a mixed disulfide between the enzyme's active-site cysteine and a substrate as a key intermediate step. nih.gov

As a Reagent in Carbon-Sulfur Bond Formation

Coordination Chemistry of this compound Analogs

The ability of organosulfur compounds to act as ligands for metal ions is a cornerstone of coordination chemistry. While research on this compound itself is limited, extensive studies on its close analog, bis(benzoylmethyl) sulfide, reveal important principles of ligand design and complexation.

Bis(benzoylmethyl) sulfide (BMSH), a β,β'-diketo sulfide, has been shown to be a potent ligand for transition metal ions, particularly copper(II). tandfonline.com It readily forms stable bis-chelates with Cu(II), yielding complexes with the general formula [Cu(BMS)₂]. tandfonline.comtandfonline.com In these complexes, the BMSH ligand undergoes enolization of its keto functional groups, allowing it to coordinate to the copper ion through the two enolic oxygens and the central sulfur atom. tandfonline.com

Furthermore, BMSH can act as a primary ligand in the formation of mixed-ligand complexes. tandfonline.com Copper(II) has been shown to form complexes of the type [Cu(BMS)L(H₂O)ₓ], where L is a secondary ligand such as 8-hydroxyquinoline (B1678124) (oxine), salicylaldehyde, or acetylacetone. tandfonline.comtandfonline.com These studies demonstrate the versatility of the β,β'-diketo sulfide scaffold in forming a variety of stable coordination compounds.

| Primary Ligand | Secondary Ligand (L) | Resulting Complex Formula | Reference |

|---|---|---|---|

| Bis(benzoylmethyl) sulfide (BMSH) | None | [Cu(BMS)₂] | tandfonline.com |

| Bis(benzoylmethyl) sulfide (BMSH) | 8-hydroxyquinoline (oxineH) | [Cu(BMS)(oxine)(H₂O)₂] | tandfonline.com |

| Bis(benzoylmethyl) sulfide (BMSH) | Salicylaldehyde (salH) | [Cu(BMS)(sal)(H₂O)₂] | tandfonline.com |

| Bis(benzoylmethyl) sulfide (BMSH) | Acetylacetone (acacH) | [Cu(BMS)(acac)] | tandfonline.com |

| Phenylthioacetophenone (PTAH) | None | [Cu(PTA)₂] | tandfonline.com |

The coordination behavior of bis(benzoylmethyl) sulfide (BMSH) highlights key principles in ligand design. lsu.edu BMSH is a 1,5-diketone containing a soft sulfur donor atom, which provides multiple potential coordination sites. tandfonline.com The presence of the two β-keto groups allows for the formation of a stable six-membered chelate ring upon enolization and coordination with a metal ion. tandfonline.comalfa-chemistry.comresearchgate.net This β-diketonate-type coordination is a well-established motif in coordination chemistry. nih.govacs.org

The ligand can coordinate either solely through the thioether sulfur or, more commonly, through the sulfur and one or both of the enolizable keto functions. tandfonline.com This versatility allows it to act as a bidentate or tridentate ligand, leading to different coordination geometries. In the case of the [Cu(BMS)₂] complex, the ligand acts as an O,S,O-tridentate donor, leading to a distorted square planar geometry around the copper(II) center. tandfonline.com The ability to tune the electronic and steric properties of such ligands by modifying the substituents on the phenyl rings or the backbone connecting the keto groups is a fundamental strategy in developing complexes with specific catalytic or material properties. rsc.org

Complexation with Transition Metal Ions (e.g., Copper(II) Chelates of Bis(benzoylmethyl) Sulfide)

Investigation of Structure-Activity Relationships in Organosulfur Compounds, including this compound Derivatives, for Elucidation of Biological (Non-Clinical) Mechanisms

Structure-activity relationship (SAR) studies are essential for understanding how a molecule's chemical structure influences its biological activity, guiding the design of more potent and specific compounds. nih.gov While specific SAR studies on this compound are not widely published, research on structurally related organosulfur compounds provides valuable insights into the non-clinical mechanisms governed by this chemical class. acs.orgresearchgate.net

A prominent example comes from the field of non-nucleoside reverse transcriptase inhibitors (NNRTIs), specifically the dihydro-alkylthio-benzyl-oxopyrimidine (S-DABO) family of compounds. acs.orgscirp.org Extensive SAR studies on S-DABOs have shown that the C-2-alkylthio side chain is a critical structural determinant for antiviral activity. scirp.orgnih.govnih.govrsc.org Modifications to this thioether linkage, such as its length, size, or oxidation state (e.g., to sulfoxide or sulfone), have profound effects on the compound's ability to inhibit the HIV-1 reverse transcriptase enzyme. acs.org For instance, the introduction of specific substituents at the C5 position of the pyrimidine (B1678525) ring led to inactive compounds if the group was polar or charged, indicating the need for a lipophilic group at that site to maintain activity. acs.org

Similarly, studies on other biologically active molecules containing the phenacyl group have demonstrated the importance of this moiety. In a series of xanthine (B1682287) derivatives designed as tryptophan hydroxylase 1 (TPH1) inhibitors, a hydroxyl-containing phenacyl group was found to be key for binding to the enzyme. nih.gov Other research has explored the biological activities of various phenacyl derivatives, including their antibacterial and neurochemical profiles. journalagent.comresearchgate.net These examples collectively underscore that in organosulfur compounds and phenacyl derivatives, the nature of the sulfur linkage and the substitution patterns on the aromatic rings are key factors that are systematically modified to probe and understand biological mechanisms at a molecular level.

Chemical Principles Governing Disulfide-Containing Fungitoxins

The antifungal properties of certain disulfide-containing compounds are rooted in their chemical reactivity, particularly the nature of the disulfide bond (R-S-S-R'). This bond can be activated by the presence of electron-withdrawing groups on the adjacent carbon atoms, making the sulfur atoms more electrophilic. This enhanced electrophilicity facilitates a thiol-disulfide exchange reaction with biological thiols, such as the cysteine residues found in fungal enzymes and proteins.

Research into methyl disulfides has shown that the presence of a single activating group can induce antifungal behavior. researchgate.net For instance, studies have examined compounds like benzoylmethyl methyl disulfide, which possess an activating moiety that enhances their fungitoxicity. researchgate.net The proposed mechanism suggests that the activated disulfide attacks critical thiol groups within the fungal cell, disrupting essential metabolic or structural proteins and leading to cell death. The fungitoxicity of a disulfide is significantly increased when it is doubly activated, meaning it possesses two activating groups. researchgate.net For example, an α-ester α´-sulfone disulfide has been identified as a particularly potent fungitoxin. researchgate.net

Studies focusing on compounds structurally related to this compound have provided insight into these principles. The fungitoxicity of these agents is often evaluated against common fungal species like Aspergillus niger and Aspergillus flavus. researchgate.net

Table 1: Examples of Disulfide Structures Investigated for Antifungal Activity

| Compound Type | General Structure | Activating Moiety | Fungitoxic Principle |

|---|---|---|---|

| Acyl Disulfides | R-C(O)-S-S-CH₃ | Carbonyl Group | Activation of the disulfide linkage for reaction with fungal thiols. researchgate.net |

| Ester Disulfides | R-O-C(O)-CH₂-S-S-CH₃ | Ester Group | Serves as an activating group to induce antifungal behavior. researchgate.net |

Contribution of Disulfide Bonds to Protein Conformation and Stability in Model Systems

Disulfide bonds are covalent linkages formed by the oxidation of two cysteine residues, and they play a fundamental role in the structure, stability, and function of many proteins, especially those that exist in extracellular environments. metwarebio.comcreative-proteomics.comlsuhsc.edu Their primary contribution is to stabilize the native three-dimensional (tertiary and quaternary) structure of a protein. metwarebio.comcreative-proteomics.com

The formation of disulfide bonds is a crucial part of the protein folding process for many proteins, known as oxidative folding, which occurs in the endoplasmic reticulum. metwarebio.comcreative-proteomics.com This process is often enzyme-catalyzed to ensure the correct pairing of cysteine residues, as incorrect pairings can lead to misfolded, non-functional, and potentially toxic protein aggregates. metwarebio.comnih.gov

The importance of disulfide bonds has been extensively studied in various model systems, providing foundational knowledge of protein science.

Table 2: Role of Disulfide Bonds in Key Protein Model Systems

| Protein Model | Number of Disulfide Bonds | Role and Significance of Disulfide Bonds |

|---|---|---|

| Ribonuclease A (RNase A) | 4 | Crucial for maintaining the correct catalytic conformation and stabilizing the compact, globular fold necessary for its enzymatic activity. creative-proteomics.commdpi.com |

| Lysozyme | 4 | Essential for stabilizing the protein's tertiary structure, which is critical for its antibacterial hydrolytic activity. creative-proteomics.commdpi.com It is a model for studying amyloid-forming trajectories. mdpi.com |

| Bovine Pancreatic Trypsin Inhibitor (BPTI) | 3 | The oxidative folding pathway of BPTI is a classic model. The early formation of native disulfide bonds facilitates the acquisition of structure and seeds the regeneration pathway. mdpi.com |